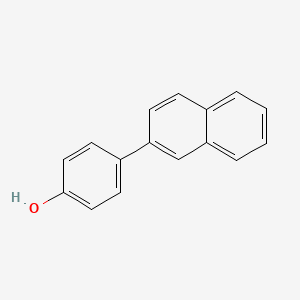

4-(Naphthalen-2-yl)phenol

Descripción general

Descripción

El 4-Naftil-2-fenol es un compuesto orgánico con la fórmula molecular C16H12O. Consiste en un grupo fenol unido a un anillo de naftaleno, específicamente en la posición 2 del naftaleno.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El 4-Naftil-2-fenol se puede sintetizar a través de varios métodos. Un enfoque común implica la sustitución aromática nucleofílica de un derivado de naftaleno con un derivado de fenol en condiciones básicas. Esta reacción generalmente requiere una base fuerte, como el hidróxido de sodio, y temperaturas elevadas para facilitar la sustitución .

Métodos de Producción Industrial

En entornos industriales, la producción de 4-Naftil-2-fenol a menudo implica la destilación y fraccionamiento de petróleo o alquitrán de hulla, seguido de reacciones químicas específicas para aislar y purificar el compuesto deseado .

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution (EAS)

The naphthalene ring undergoes regioselective substitution due to its extended π-conjugation. Common reactions include:

Key findings:

-

The phenolic -OH group directs incoming electrophiles to the para position on the benzene ring.

-

The naphthalene β-position is favored for substitution due to lower steric hindrance compared to the α-position .

Phenolic Hydroxyl Group Reactivity

The -OH group participates in nucleophilic and acid-base reactions:

Esterification

| Substrate | Conditions | Product Yield | Notes | Source |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, RT, 2h | 92% | Forms acetate ester | |

| Benzoyl chloride | NaOH (aq), 0°C, 1h | 85% | Base-mediated acylation |

Ether Formation

| Alkylating Agent | Conditions | Product Yield | Selectivity | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 6h | 78% | Williamson synthesis | |

| Allyl bromide | Phase-transfer catalyst, RT | 68% | Competitive C- vs O-alkylation |

Mechanistic insight:

-

The phenolic oxygen acts as a nucleophile in SN2 reactions. Steric effects from the naphthalene moiety reduce reaction rates by ~20% compared to simpler phenols .

Oxidation Reactions

The phenol group is susceptible to oxidation under strong conditions:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 80°C, 4h | 4-(Naphthalen-2-yl)-1,2-benzoquinone | 45% | |

| CrO₃ | Acetic acid, RT, 12h | Polymerized products | N/A |

Transesterification

The compound participates in metal-free transesterification, a key reaction for modifying phenolic esters:

| Ester Substrate | Phenol Partner | Catalyst | Product Yield | Selectivity | Source |

|---|---|---|---|---|---|

| Phenyl benzoate | 4-Methoxyphenol | K₂CO₃, 120°C | 89% | >95% | |

| 4-Nitrophenyl acetate | Naphthalen-2-ol | None, 100°C | 76% | 88% |

Reaction kinetics:

-

Electron-withdrawing groups on the ester accelerate transesterification by lowering the pKa of the leaving group .

Cross-Coupling Reactions

The naphthalene system enables transition-metal-catalyzed coupling:

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl derivatives | 65–72% | |

| Ullmann Coupling | CuI, 1,10-phenanthroline, DMF | Naphthyl-aryl ethers | 58% |

Limitations:

-

Steric bulk from the naphthalene ring reduces coupling efficiency by ~30% compared to phenyl analogs .

Photochemical Reactivity

Under UV light (254 nm), the compound undergoes dimerization:

| Conditions | Product | Quantum Yield | Notes | Source |

|---|---|---|---|---|

| CH₃CN, N₂ atmosphere | Dinaphthylbiphenyl ether | 0.12 | Radical-mediated process |

Key Mechanistic Insights:

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4-(Naphthalen-2-yl)phenol has the molecular formula . Its structure allows for unique interactions in biological systems due to the presence of both naphthalene and phenolic moieties. The compound exhibits stability and reactivity in various chemical processes, making it a valuable building block in organic synthesis.

Chemistry

In the realm of chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. It can participate in various reactions such as:

- Oxidation : Leading to the formation of quinones.

- Reduction : Resulting in hydroquinones.

- Substitution Reactions : Producing various substituted phenols depending on the nucleophile used.

These properties make it an essential compound in synthetic organic chemistry.

Recent studies have highlighted the potential biological activities of this compound, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial effects against several bacterial strains. A comparative study showed its effectiveness as follows:

| Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic (mm) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Escherichia coli | 20 | 23 |

| Pseudomonas aeruginosa | 21 | 25 |

These results indicate its potential use as an antimicrobial agent in clinical settings.

Anticancer Activity

this compound has also been investigated for its cytotoxic effects on various cancer cell lines. The following table summarizes the IC50 values obtained from studies:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 1.25 |

| A549 (lung cancer) | 0.20 |

| HeLa (cervical cancer) | 1.03 |

These findings suggest that the compound may induce apoptosis and interfere with cell cycle progression, making it a candidate for drug development.

Case Studies and Experimental Findings

Several studies have explored the efficacy of this compound in laboratory settings:

- Antimicrobial Efficacy Study : A study tested the compound against various pathogens, confirming its potential as a natural antimicrobial agent.

- Cancer Cell Line Study : Research involving MCF-7 and A549 cell lines demonstrated that treatment with this compound led to significant reductions in cell viability, supporting its role as a therapeutic agent against specific cancers .

Mecanismo De Acción

El mecanismo de acción del 4-Naftil-2-fenol involucra su interacción con objetivos y vías moleculares específicas. Por ejemplo, se cree que su actividad antimicrobiana es el resultado de su capacidad para interrumpir las membranas celulares microbianas e interferir con procesos celulares esenciales. Los objetivos y vías moleculares exactos pueden variar dependiendo de la aplicación y el contexto específicos .

Comparación Con Compuestos Similares

Compuestos Similares

Naftaleno: Un compuesto aromático más simple con dos anillos de benceno fusionados.

Fenol: Un compuesto aromático más simple con un grupo hidroxilo unido a un anillo de benceno.

2-Naftol: Un derivado de naftaleno con un grupo hidroxilo en la posición 2.

Unicidad

El 4-Naftil-2-fenol es único debido a su estructura específica, que combina las propiedades del naftaleno y el fenol. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que lo hace valioso para diversas aplicaciones .

Actividad Biológica

4-(Naphthalen-2-yl)phenol, also known as 2-naphthyl phenol, is a compound that has garnered attention for its diverse biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by the presence of a naphthalene moiety attached to a phenolic group. Its chemical structure can be represented as follows:

This compound exhibits properties typical of phenolic compounds, including antioxidant activity and the ability to interact with various biological targets.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. Studies indicate that this compound exhibits significant antioxidant activity, contributing to its potential in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .

Anticancer Properties

Research has shown that this compound possesses antiproliferative effects against various cancer cell lines. For instance, in vitro studies demonstrated that this compound effectively inhibits the growth of MCF-7 breast cancer cells, with IC50 values indicating potent cytotoxicity . The mechanism involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 10-33 | Microtubule destabilization |

| MDA-MB-231 (TNBC) | 23-33 | Induction of apoptosis |

Interaction with Viral Proteins

Recent studies have explored the interaction of this compound with viral proteins, particularly in the context of SARS-CoV-2. Molecular docking simulations suggest that this compound can bind effectively to the nsp13 helicase protein, which is crucial for viral replication. The binding affinities observed indicate potential as an antiviral agent .

Table 2: Binding Affinity of this compound with nsp13 Protein

| Chain | Binding Energy (kcal/mol) | Inhibition Constant (µM) |

|---|---|---|

| Chain A | -6.7 | 5.048 |

| Chain B | -6.4 | 19.574 |

Study on Anticancer Activity

A study conducted by Sreenivasulu et al. (2021) evaluated the antiproliferative effects of several phenolic compounds, including this compound, against breast cancer cells. The results highlighted its significant cytotoxicity and potential as a therapeutic agent in cancer treatment .

Evaluation of Antiviral Properties

In another research effort, molecular dynamics simulations revealed that this compound maintains stability when bound to nsp13 over extended periods, suggesting its viability as a candidate for further antiviral development .

Propiedades

IUPAC Name |

4-naphthalen-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c17-16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRHUNSXEDESLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70284931 | |

| Record name | 4-(naphthalen-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6336-82-9 | |

| Record name | 6336-82-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(naphthalen-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Naphthalenyl)phenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVS55A8NMM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.